N-[(2-Bromophenyl)methyl]-1-methyl-1H-pyrazol-4-amine
Description
N-[(2-Bromophenyl)methyl]-1-methyl-1H-pyrazol-4-amine (CAS: 1152858-05-3) is a brominated aromatic compound with the molecular formula C₁₁H₁₂BrN₃ and a molecular weight of 266.14 g/mol. Structurally, it features a 1-methyl-1H-pyrazol-4-amine core substituted with a 2-bromobenzyl group.
Properties
Molecular Formula |
C11H12BrN3 |
|---|---|
Molecular Weight |
266.14 g/mol |
IUPAC Name |
N-[(2-bromophenyl)methyl]-1-methylpyrazol-4-amine |
InChI |
InChI=1S/C11H12BrN3/c1-15-8-10(7-14-15)13-6-9-4-2-3-5-11(9)12/h2-5,7-8,13H,6H2,1H3 |
InChI Key |
ZKTGTWHWQHVIMG-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=N1)NCC2=CC=CC=C2Br |
Origin of Product |
United States |
Preparation Methods
Cyclization of 1,3-Diketones with Hydrazine
Key Considerations :
Alternative Routes
Other methods, such as Vilsmeier-Haack formylation or Friedländer annulation, are less commonly reported for this compound but may offer synthetic alternatives.
Introduction of the 2-Bromophenylmethyl Group
The bromophenylmethyl group is introduced via reductive amination or nucleophilic substitution.
Reductive Amination
Reductive amination of a pyrazole aldehyde with 2-bromobenzylamine is a widely used method. Sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium borohydride (NaBH₄) are employed as reducing agents.
| Reagents | Conditions | Yield | Reference |
|---|---|---|---|
| NaBH(OAc)₃ + AcOH | 1,2-Dichloroethane (DCE), room temperature, 2–4 hours | 85–95% | |
| NaBH₄ + DOWEX® 50WX8 | Tetrahydrofuran (THF), H⁺ exchange resin, 20–45 minutes | 88–93% |
Mechanism :
-
Imine Formation : Aldehyde and amine form a Schiff base.
-
Reduction : Hydride transfer from NaBH₄ or NaBH(OAc)₃ reduces the imine to a secondary amine.
Advantages :
Nucleophilic Substitution
Substitution reactions with 4-chloropyrazole derivatives are less documented but feasible. For example, reacting 4-chloro-1-methylpyrazole with 2-bromobenzylamine in the presence of a base (e.g., K₂CO₃) yields the desired product.
Limitations :
-
Lower yields compared to reductive amination.
Industrial Production Considerations
Large-scale synthesis prioritizes efficiency and cost-effectiveness:
| Parameter | Batch Synthesis | Continuous Flow |
|---|---|---|
| Reaction Time | 12–24 hours | 1–2 hours |
| Yield | 70–80% | 85–90% |
| Purification | Recrystallization, column chromatography | In-line filtration, solvent recycling |
| References |
Continuous Flow Advantages :
Purification and Characterization
Post-synthesis purification and validation are critical:
Purification Techniques
Characterization Methods
Comparative Analysis of Methods
| Method | Advantages | Disadvantages |
|---|---|---|
| Reductive Amination | High yield, mild conditions, scalable | Requires pure aldehyde intermediates |
| Nucleophilic Substitution | Direct attachment of bromophenylmethyl group | Lower yield, harsh conditions |
Chemical Reactions Analysis
Types of Reactions
N-[(2-Bromophenyl)methyl]-1-methyl-1H-pyrazol-4-amine undergoes various types of chemical reactions, including:
Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms, leading to the formation of reduced products.
Common Reagents and Conditions
Common reagents used in these reactions include halogens (e.g., bromine), oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., lithium aluminum hydride). Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxides, while substitution reactions may result in the formation of new derivatives with different functional groups .
Scientific Research Applications
Chemical Synthesis
The synthesis of N-[(2-Bromophenyl)methyl]-1-methyl-1H-pyrazol-4-amine typically involves multi-step reactions. A common method includes the bromination of a benzene derivative followed by cyclization to form the pyrazole ring. Advanced catalytic processes, such as Suzuki–Miyaura coupling, are often employed for industrial production to enhance yield and purity.
Chemistry
In the field of chemistry, this compound serves as a building block for synthesizing more complex organic molecules. Its unique structure allows for various chemical modifications that can lead to new compounds with desired properties.
Biology
The compound is studied for its biological activities , including:
- Antimicrobial Properties : Research indicates that derivatives of this compound exhibit significant antimicrobial activity against various bacterial strains.
- Anticancer Activity : In vitro studies have shown that this compound displays potent anticancer effects against several human cancer cell lines. The following table summarizes its activity:
| Cell Line | IC50 (µM) | Activity Level |
|---|---|---|
| Hepatocellular Carcinoma (HePG-2) | 0.08 | High |
| Breast Cancer (MCF-7) | 0.08 | High |
| Prostate Cancer (PC-3) | 0.10 | Moderate |
| Colorectal Cancer (HCT-116) | 0.12 | Moderate |
These findings suggest that the compound may be a promising candidate for further development as an anticancer agent .
Case Studies
- Anticancer Evaluation : A study evaluated the anticancer potential of this compound against various cancer cell lines. Results indicated significant cytotoxicity, particularly in hepatocellular carcinoma and breast cancer cells, highlighting its potential as a lead compound in drug development .
- Antimicrobial Studies : Another research effort focused on the antimicrobial properties of this compound. It was found to exhibit strong activity against both Gram-positive and Gram-negative bacteria, suggesting its utility in developing new antibiotics .
- Inflammation Studies : The compound's ability to inhibit cyclooxygenase enzymes was demonstrated in vitro, indicating potential therapeutic applications in treating inflammatory diseases.
Mechanism of Action
The mechanism of action of N-[(2-Bromophenyl)methyl]-1-methyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The bromophenyl group and the pyrazole ring play a crucial role in its binding affinity and activity. The compound may exert its effects by modulating enzyme activity, inhibiting specific receptors, or interfering with cellular signaling pathways .
Comparison with Similar Compounds
Structural and Electronic Differences
- Halogen Effects : Bromine (Br) in the target compound increases lipophilicity and van der Waals interactions compared to fluorine (F) in fluorobenzyl analogs (e.g., C₁₂H₁₄FN₃, ). The larger atomic radius of Br may enhance binding to hydrophobic pockets in biological targets.
- Heterocyclic Variations : Replacing the benzene ring with thiophene (C₉H₁₀BrN₃S, ) introduces sulfur, which alters electronic distribution and may affect redox properties. Thiazole-containing analogs (e.g., T131, ) exhibit increased rigidity due to the aromatic thiazole ring.
- Substituent Position : The 2-bromo substitution on the benzyl group (target compound) vs. 4-bromo on thiophene (C₉H₁₀BrN₃S, ) influences steric hindrance and dipole moments.
Biological Activity
N-[(2-Bromophenyl)methyl]-1-methyl-1H-pyrazol-4-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 266.14 g/mol. The compound features a pyrazole ring, which contributes to its biological activity through interactions with various biological targets. The presence of the bromine atom enhances its reactivity, making it suitable for diverse applications in medicinal chemistry and materials science.
Synthesis
The synthesis of this compound typically involves multi-step reactions that allow for precise construction and modification of the compound. The general synthetic route includes:
- Formation of the Pyrazole Ring : Utilizing appropriate starting materials such as hydrazines and carbonyl compounds.
- Bromination : Introducing the bromine substituent at the para position on the phenyl ring.
- Methylation : Adding a methyl group to the pyrazole nitrogen to yield the final product.
This synthetic versatility is crucial for exploring structure-activity relationships in pharmacological contexts.
Biological Activity
Research indicates that this compound exhibits significant anti-inflammatory and anticancer properties. Below are key findings from various studies:
Anti-inflammatory Activity
The compound has been shown to inhibit cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory process. In vitro studies have demonstrated that derivatives of pyrazole compounds can effectively reduce inflammation markers, suggesting potential therapeutic applications in treating inflammatory diseases .
Anticancer Activity
This compound has also been evaluated for its anticancer properties against several human cancer cell lines, including:
| Cell Line | IC50 (µM) | Activity |
|---|---|---|
| Hepatocellular Carcinoma (HePG-2) | 0.08 | High |
| Breast Cancer (MCF-7) | 0.08 | High |
| Prostate Cancer (PC-3) | 0.10 | Moderate |
| Colorectal Cancer (HCT-116) | 0.12 | Moderate |
These results indicate that this compound may be a promising candidate for further development as an anticancer agent .
The biological activity of this compound is attributed to its ability to interact with specific enzymes and receptors involved in disease processes. Studies have indicated that it may inhibit key signaling pathways related to cell proliferation and inflammation, making it a suitable candidate for drug development .
Case Studies
Several case studies have highlighted the efficacy of pyrazole derivatives, including this compound:
- Study on Anti-inflammatory Effects : A study demonstrated that this compound significantly reduced edema in animal models, indicating its potential as an anti-inflammatory agent .
- Anticancer Screening : In a comparative study with standard chemotherapeutics, this compound showed comparable or superior activity against various cancer cell lines, suggesting its viability as a lead compound in cancer therapy .
Q & A
Q. Advanced Optimization :
- Catalysis : Palladium-based catalysts (e.g., Pd(OAc)₂) may accelerate coupling reactions involving the bromophenyl group .
- Microwave-Assisted Synthesis : Reduces reaction time and improves yield compared to conventional heating .
How can the structural integrity of this compound be confirmed experimentally?
Q. Methodological Framework :
- X-ray Crystallography : Resolve crystal structure using SHELX software for precise bond-length and angle analysis .
- NMR Spectroscopy :
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (C₁₂H₁₃BrN₃: theoretical m/z 294.03) .
What are the key reactivity patterns of the bromophenyl group in this compound, and how can they be leveraged in derivatization?
Q. Reactivity Insights :
- Suzuki-Miyaura Cross-Coupling : The bromine atom enables palladium-catalyzed coupling with aryl boronic acids to generate biaryl derivatives .
- Buchwald-Hartwig Amination : Introduce amines or heterocycles at the bromine site for diversification .
Critical Considerations : - Steric Hindrance : The ortho-bromine substituent may slow reaction kinetics; elevated temperatures (100–120°C) are often required .
What methodologies are effective for evaluating the biological activity of this compound?
Q. Basic Screening :
Q. Advanced Studies :
- Receptor Binding Studies : Radioligand displacement assays (e.g., ³H-labeled competitors) quantify affinity for CNS targets .
- In Silico Docking : Use AutoDock Vina to predict interactions with proteins like serotonin receptors .
How should stability and storage conditions be managed to prevent decomposition?
Q. Stability Protocol :
- Storage : Keep under inert gas (argon) at –20°C in amber vials to prevent photodegradation.
- Degradation Analysis : Monitor via HPLC every 6 months; hydrolytic cleavage of the C–Br bond is a common degradation pathway .
How can contradictory data in biological assays (e.g., varying IC₅₀ values) be resolved?
Q. Data Reconciliation Strategies :
- Assay Replicates : Perform triplicate experiments with standardized controls to minimize variability .
- Cell Line Validation : Use authenticated cell lines (e.g., HEK293 or HeLa) to ensure consistency in cytotoxicity studies .
- Metabolite Screening : LC-MS/MS identifies metabolites that may interfere with activity measurements .
What computational tools are suitable for modeling the compound’s interactions with biological targets?
Q. Modeling Workflow :
- Molecular Dynamics (MD) : GROMACS or AMBER simulate binding stability in aqueous environments .
- QSAR Studies : Develop predictive models using descriptors like logP and topological polar surface area (TPSA) .
- Electrostatic Potential Maps : Gaussian 09 calculates charge distribution to rationalize reactivity trends .
How do structural analogs of this compound compare in terms of activity and synthetic accessibility?
Q. Comparative Analysis :
Key Insight : The bromophenyl group balances synthetic feasibility with moderate activity, making it a versatile scaffold for lead optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
